molecular formula C13H17N5O2 B239749 N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide

N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide

货号 B239749
分子量: 275.31 g/mol
InChI 键: LOBDSSUJCWXCSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide, also known as AZD8931, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer. This compound belongs to the family of EGFR (epidermal growth factor receptor) inhibitors, which are widely used in cancer therapy.

作用机制

The mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide involves the inhibition of EGFR and HER2 tyrosine kinase activity, which leads to the inhibition of downstream signaling pathways. This results in the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells. N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to be more potent than other EGFR inhibitors, such as gefitinib and erlotinib, in preclinical studies.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to enhance the immune response against cancer cells. In addition, N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical studies.

实验室实验的优点和局限性

One of the advantages of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide for lab experiments is its high potency and selectivity for EGFR and HER2. This allows for the study of specific signaling pathways and their role in cancer progression. In addition, the compound has good oral bioavailability, which makes it suitable for in vivo studies. However, one limitation of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.

未来方向

There are several future directions for the development of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide as a cancer therapy. One direction is the combination of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide with other targeted therapies or chemotherapy agents to enhance its anti-cancer activity. Another direction is the development of biomarkers to identify patients who are most likely to benefit from N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide therapy. Finally, the development of more soluble analogs of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide could improve its suitability for in vitro experiments.

合成方法

The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide involves a series of chemical reactions that start with the preparation of 2-ethyl-5-nitro-1H-tetrazole, followed by the reduction of the nitro group to an amino group, and then coupling with 4-(propan-2-yloxy)benzoic acid to form the final product. The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been described in detail in a patent application by AstraZeneca (WO2012081358A1).

科学研究应用

N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been extensively studied in preclinical models of cancer, including breast, lung, and head and neck cancers. The compound has shown potent inhibitory activity against EGFR and HER2 (human epidermal growth factor receptor 2), two important targets in cancer therapy. In addition, N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell proliferation and survival.

属性

产品名称

N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide

分子式

C13H17N5O2

分子量

275.31 g/mol

IUPAC 名称

N-(2-ethyltetrazol-5-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C13H17N5O2/c1-4-18-16-13(15-17-18)14-12(19)10-5-7-11(8-6-10)20-9(2)3/h5-9H,4H2,1-3H3,(H,14,16,19)

InChI 键

LOBDSSUJCWXCSZ-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OC(C)C

规范 SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OC(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。